Cas no 192811-69-1 (1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-)

1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl- structure
192811-69-1 structure
Product Name:1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-
CAS No:192811-69-1
MF:C9H16N4
MW:180.250141143799
CID:116242
PubChem ID:18349129
Update Time:2025-04-18

1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-
    • 1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-(9CI)
    • N-(2-(1H-1,2,4-Triazol-1-yl)ethyl)cyclopentanamine
    • 192811-69-1
    • AKOS011215203
    • MUOPWOIUIXJLFX-UHFFFAOYSA-N
    • N-[2-(1,2,4-TRIAZOL-1-YL)ETHYL]CYCLOPENTANAMINE
    • SCHEMBL6966737
    • cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine
    • Inchi: 1S/C9H16N4/c1-2-4-9(3-1)11-5-6-13-8-10-7-12-13/h7-9,11H,1-6H2
    • InChI Key: MUOPWOIUIXJLFX-UHFFFAOYSA-N
    • SMILES: N(CCN1C=NC=N1)C1CCCC1

Computed Properties

  • Exact Mass: 180.13768
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 42.7Ų

Experimental Properties

  • PSA: 42.74
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